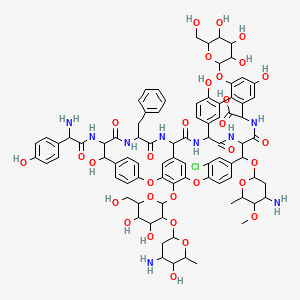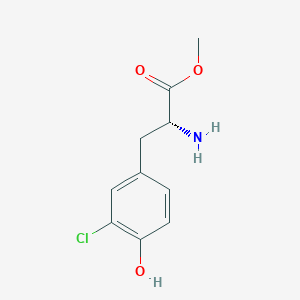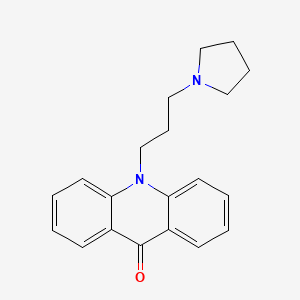
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them significant in various scientific fields, including medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one.
Alkylation: The acridin-9(10H)-one is alkylated with 3-chloropropylamine to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with pyrrolidine to form the final compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods ensure scalability and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Acridine derivatives.
Substitution: Various substituted acridine compounds.
Aplicaciones Científicas De Investigación
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions.
Industry: Utilized in the development of fluorescent probes and dyes for various analytical techniques.
Mecanismo De Acción
The mechanism of action of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structural modifications, which enhance its DNA intercalation properties and potential therapeutic applications. Its pyrrolidine moiety provides additional binding interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H22N2O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
10-(3-pyrrolidin-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-4,8-11H,5-7,12-15H2 |
Clave InChI |
GUZKPTOXVOEWEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


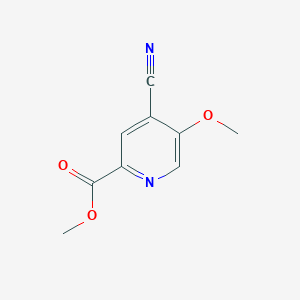
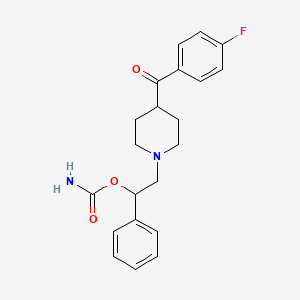
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
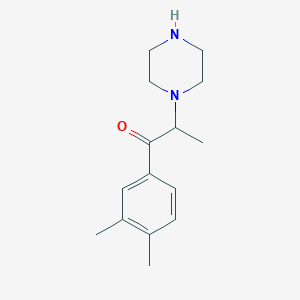
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
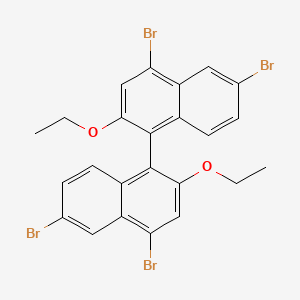
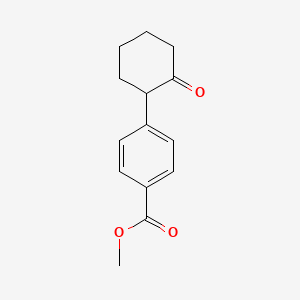
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

